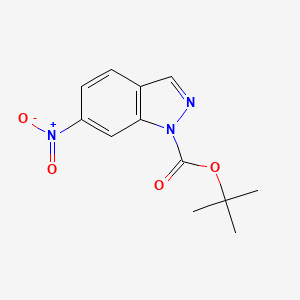

tert-Butyl 6-nitro-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-6-9(15(17)18)5-4-8(10)7-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQFCHKQFNYMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470743 | |

| Record name | tert-Butyl 6-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219503-74-9 | |

| Record name | tert-Butyl 6-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 6-nitro-1H-indazole-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 6-nitro-1H-indazole-1-carboxylate

Introduction

The indazole nucleus is a privileged heterocyclic scaffold, prominently featured in a multitude of compounds with significant pharmacological activities, including anticancer, antimicrobial, and antileishmanial properties.[1][2] Within this class, functionalized indazoles serve as critical building blocks for the synthesis of complex molecular architectures in drug discovery programs. This compound is a key intermediate, incorporating two essential features for synthetic diversification: a nitro group amenable to reduction and subsequent functionalization, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. The Boc group plays a crucial role by modulating the reactivity of the heterocyclic system and enabling selective transformations at other positions before its facile removal under acidic conditions.

This guide provides a comprehensive technical overview of this compound, designed for researchers and scientists in chemical synthesis and drug development. It details the compound's physicochemical properties, spectroscopic signature, a validated synthesis protocol, key reactivity patterns, and essential safety information.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in any experimental setting.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of the compound. While experimental data for this specific isomer can be sparse, the data presented is compiled from supplier information and comparison with closely related analogues.

| Property | Value | Source/Comment |

| CAS Number | 219503-74-9 | [3] |

| Molecular Formula | C₁₂H₁₃N₃O₄ | [4] |

| Molecular Weight | 263.25 g/mol | [4] |

| Appearance | Typically a yellow to brown solid | Based on related nitroaromatic compounds. |

| Melting Point | Not definitively reported | Researchers should determine this experimentally. |

| Solubility | Soluble in DMSO, DMF, moderately soluble in CH₂Cl₂, EtOAc | Inferred from typical synthesis and purification solvents. |

| Purity | Commercially available up to >98% |

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The positions of the nitro and Boc groups have distinct and predictable effects on the chemical shifts of the aromatic protons and carbons.

-

¹H NMR: The spectrum is characterized by distinct signals for the aromatic protons and a prominent singlet for the tert-butyl group. The proton at the C7 position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitro group.[5]

-

¹³C NMR: The carbon atom directly attached to the nitro group (C6) will appear significantly downfield, a characteristic feature that confirms the position of the nitro substituent.[5] The carbonyl carbon of the Boc group and the quaternary and methyl carbons of the tert-butyl group will also be readily identifiable.

Table 2: Predicted Characteristic NMR Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H | > 8.5 | d | H-7: Deshielded by adjacent NO₂ group. |

| ~ 8.1-8.3 | dd | H-5: Coupled to H-4 and H-7. | |

| ~ 8.0-8.2 | d | H-4: Coupled to H-5. | |

| ~ 1.6 | s | C(CH₃)₃: 9 equivalent protons of the Boc group. | |

| ¹³C | > 145 | C-6: Directly attached to the electron-withdrawing NO₂ group.[5] | |

| ~ 150 | C=O (Boc) | ||

| ~ 85 | C (CH₃)₃ (Boc) | ||

| ~ 28 | C(CH₃ )₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C=O Stretch: A strong absorption band for the carbonyl group of the Boc protector is expected in the range of 1720-1740 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve a wide range of polar organic compounds.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a spectrometer operating at a minimum of 300 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Shim the instrument to achieve a narrow and symmetrical solvent peak, which is essential for high resolution.

-

-

Data Acquisition:

-

Record a standard ¹H NMR spectrum.

-

Record a ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals, providing an additional layer of structural validation.

-

-

Data Processing and Interpretation:

-

Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

-

Integrate the ¹H signals and verify that the ratios correspond to the expected number of protons (e.g., the ratio of the aromatic region to the tert-butyl singlet should be 3:9, or 1:3).

-

Compare the observed chemical shifts and coupling constants with the expected values to confirm the structure and isomeric purity.

-

Synthesis and Purification

The most common synthesis route involves the N-protection of commercially available 6-nitro-1H-indazole. The choice of a Boc group is strategic, as it is stable to a wide range of reaction conditions but can be removed cleanly when desired.

Workflow for Synthesis and Purification

Caption: Workflow diagram for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of indazoles.[6][7]

-

Reagents and Setup:

-

To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture. The slight excess of Boc₂O ensures complete consumption of the starting material.

-

-

Reaction:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting 6-nitro-1H-indazole. The reaction is typically complete within 15-24 hours.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes DMAP and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

-

Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a solid.

-

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

Key Transformation Pathways

Caption: Major reactivity pathways for synthetic diversification.

The Role of the Boc Protecting Group

The Boc group is an acid-labile protecting group. Its primary functions are:

-

Increased Solubility: It enhances the solubility of the indazole core in common organic solvents.

-

Reactivity Modulation: It deactivates the pyrazole ring towards electrophilic attack and directs metallation to other positions if required.

-

Facile Removal: It can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, regenerating the N-H of the indazole without affecting the nitro group.

Reactions of the Nitro Group

The most synthetically valuable transformation of the 6-nitro group is its reduction to a 6-amino group. This opens up a vast array of subsequent chemical modifications.

-

Reduction to Amine: This transformation is reliably achieved using various reducing agents.

-

Iron powder in the presence of ammonium chloride in an alcohol/water mixture is a mild and effective method.[8]

-

Tin(II) chloride (SnCl₂) dihydrate in ethanol or ethyl acetate is another common and high-yielding method.

-

-

Synthetic Utility of the 6-Aminoindazole: The resulting aniline-type amino group is a versatile handle for further reactions, such as:

-

Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles (e.g., halides, CN, OH) in Sandmeyer-type reactions.[8]

-

Amide/Sulfonamide Formation: Acylation with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, a common strategy in medicinal chemistry to explore structure-activity relationships.

-

Palladium-Catalyzed Cross-Coupling: Conversion of the amine to a triflate or halide to participate in reactions like Suzuki or Buchwald-Hartwig couplings.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following information is based on data for the parent 6-nitroindazole and related nitroaromatic compounds.[9]

GHS Hazard Information (Anticipated)

| Hazard Class | Hazard Statement | Precautionary Codes (Examples) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Note: This information is predictive and should be confirmed with a supplier-specific SDS.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and bases.[9][10]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a suitable, labeled container for disposal.

Conclusion

This compound is a strategically designed building block for chemical synthesis and medicinal chemistry. Its well-defined spectroscopic properties allow for straightforward characterization, and its synthesis is achieved through a robust N-protection protocol. The true value of the compound is realized in its reactivity, where the nitro group and the Boc-protected nitrogen can be selectively manipulated to generate a diverse library of functionalized indazole derivatives. Adherence to proper safety protocols is essential when handling this and any related chemical intermediate.

References

-

ChemBK. tert-Butyl 3-Iodo-6-Nitro-1H-Indazole-1-Carboxylate. Available from: [Link]

-

Yoshida, H., et al. (2007). Supporting Information for "A Novel and Convenient Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Advanced Synthesis & Catalysis. Available from: [Link]

-

Carl ROTH. Safety data sheet: Membrane filter, 1.2 micron nitrocellulose. Available from: [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 704–707. Available from: [Link]

-

Reddy, K. S., et al. (2012). Supporting Information for "A mild and efficient one-pot synthesis of tert-butyl carbamates from amines using a task-specific ionic liquid, [bmim]SCN". Organic & Biomolecular Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. "6-Nitroindazole." PubChem Compound Database. Available from: [Link]

- Wallace, O. B., et al. (2006). Methods for preparing indazole compounds. Google Patents, WO2006048745A1.

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 18451. Available from: [Link]

-

Kumar, G. V. P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1847-1854. Available from: [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ca [fishersci.ca]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to tert-Butyl 6-nitro-1H-indazole-1-carboxylate

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1] Its unique structural and electronic properties make it an ideal starting point for the development of therapeutics targeting a wide array of diseases, including cancer and inflammatory disorders.[1][2] Within this important class of heterocycles, This compound (CAS No. 219503-74-9) has emerged as a cornerstone intermediate.[3][4]

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to leverage this key building block in their synthetic campaigns. We will explore its synthesis, the strategic roles of its functional groups, and its utility in constructing complex molecular architectures for drug discovery.

Compound Profile and Physicochemical Properties

At its core, this compound is a derivative of 6-nitroindazole where the nitrogen at the 1-position (N1) of the indazole ring is protected by a tert-butyloxycarbonyl (Boc) group. This seemingly simple modification is a crucial strategic decision in multi-step synthesis, a concept we will explore in detail.

The presence of the electron-withdrawing nitro group at the 6-position and the bulky, acid-labile Boc group at the N1 position defines the compound's reactivity and utility.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 219503-74-9[3] |

| Molecular Formula | C₁₂H₁₃N₃O₄ |

| Molecular Weight | 263.25 g/mol [5] |

| Appearance | Typically a yellow powder[4] |

| IUPAC Name | This compound |

| Synonyms | 1-N-Boc-6-nitroindazole, Boc-6-nitroindazole |

Synthesis and Purification: A Protocol Built on Logic

The synthesis of this compound is a two-stage process that first establishes the core heterocyclic system and then installs the necessary protecting group.

Stage 1: Formation of the 6-Nitroindazole Core

The precursor, 6-nitro-1H-indazole (CAS No. 7597-18-4), is a well-established compound.[6] A common and effective synthesis involves the diazotization of a substituted aniline followed by intramolecular cyclization. A validated method starts from 2-methyl-5-nitroaniline.

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole

-

Acetylation: 2-methyl-5-nitroaniline is first protected via acetylation to form 2-methyl-5-nitroacetanilide. This step prevents unwanted side reactions at the amino group during the subsequent diazotization.

-

Diazotization & Cyclization: The acetanilide is dissolved in an alkanoic acid (e.g., acetic acid). Sodium nitrite is added, which in the acidic medium forms nitrous acid.[7]

-

Heating: The reaction mixture is heated. This promotes the diazotization of the amino group and subsequent intramolecular cyclization to form the indazole ring system.[7]

-

Hydrolysis & Workup: The resulting mixture is then treated with a base (e.g., sodium hydroxide) to hydrolyze the acetyl group and then carefully acidified to precipitate the 6-nitroindazole product.[7] The solid is collected by filtration, washed, and dried.

Stage 2: N1-Boc Protection

With the 6-nitroindazole core in hand, the next critical step is the regioselective protection of the N1-position. The indazole N-H is nucleophilic and would interfere with many subsequent reactions (e.g., those requiring strong bases). The Boc group provides robust protection under basic and nucleophilic conditions but can be removed cleanly under acidic conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) is added 4-(dimethylamino)pyridine (DMAP, ~0.1 eq).

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 eq) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: The reaction mixture is diluted with the solvent and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude residue is purified by column chromatography on silica gel to yield the title compound as a solid.

Causality Behind Experimental Choices:

-

DMAP as Catalyst: DMAP is a highly effective acylation catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the indazole nitrogen. This significantly accelerates the rate of protection.[8][9]

-

Aprotic Solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen because they are unreactive towards the reagents and effectively solubilize the starting materials.

-

Aqueous Workup: The washing steps are essential to remove the water-soluble DMAP catalyst and any unreacted (Boc)₂O byproducts.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its predictable and versatile reactivity, which is dominated by the two key functional groups: the Boc protector and the nitro group.

Caption: Key transformations of the title compound.

The Boc Group: A Gateway to N-H Reactivity

The primary function of the Boc group is to serve as a temporary mask. Its removal is often a key step in a synthetic sequence.

Deprotection Protocol: Cleavage of the Boc Group

-

Dissolution: Dissolve this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or methanol.

-

Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[10][11]

-

Reaction: Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 1-4 hours.[12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which is scavenged to form isobutylene) and carbon dioxide.

-

Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt (e.g., hydrochloride or trifluoroacetate) can be used directly or neutralized with a mild base to yield the free 6-nitro-1H-indazole.[4]

This deprotection is fundamental for syntheses where the final product requires a free N-H at the 1-position, which is common for many kinase inhibitors that form a critical hydrogen bond in the enzyme's active site.

The Nitro Group: A Handle for Functionalization

The nitro group is a powerful synthetic handle, primarily because it can be cleanly and efficiently reduced to a primary amine. This transformation introduces a nucleophilic site, opening up a vast array of subsequent chemical modifications.

Reduction Protocol: Synthesis of tert-Butyl 6-amino-1H-indazole-1-carboxylate

-

Reaction Setup: A mixture of this compound (1.0 eq) and a reducing agent is prepared in a suitable solvent.

-

Reducing Conditions:

-

Method A (Metal/Acid): Iron powder (Fe, excess) and ammonium chloride (NH₄Cl, excess) in a mixture of ethanol and water is a common, cost-effective method. The mixture is heated to reflux for several hours.[10]

-

Method B (Catalytic Hydrogenation): The compound is dissolved in ethanol or ethyl acetate, and a catalytic amount of Palladium on carbon (Pd/C, 10 mol%) is added. The mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.[13]

-

-

Workup:

-

For Method A, the reaction mixture is filtered through Celite to remove the iron salts, and the filtrate is concentrated.

-

For Method B, the mixture is filtered through Celite to remove the Pd/C catalyst, and the solvent is evaporated.

-

-

Purification: The crude product is purified by column chromatography to yield tert-Butyl 6-amino-1H-indazole-1-carboxylate.

The resulting 6-aminoindazole derivative is a critical intermediate for introducing diversity, for instance, through amide bond formation, sulfonylation, or diazotization followed by Sandmeyer-type reactions.

Applications in Medicinal Chemistry and Drug Discovery

While this compound is not itself a therapeutic agent, it is a high-value intermediate for the synthesis of compounds with significant biological activity. The indazole scaffold is particularly prominent in the field of kinase inhibition.[13][14]

Caption: Synthetic pathway from building block to active agent.

-

Janus Kinase (JAK) Inhibitors: The 6-aminoindazole core, derived from our title compound, is a key component in the discovery of potent JAK inhibitors for treating inflammatory conditions like psoriasis.[13] The amino group serves as an anchor point for attaching side chains that confer potency and selectivity.

-

Antileishmanial Agents: Derivatives of 6-nitroindazole have been used to synthesize novel compounds with promising activity against Leishmania parasites, the causative agents of leishmaniasis.[1]

-

Antiproliferative and Antibacterial Agents: The 6-nitro and 6-amino functionalized benzo[g]indazole scaffolds have demonstrated significant antiproliferative activity against lung carcinoma cell lines and antibacterial activity against N. gonorrhoeae.[2]

The strategic utility of this building block allows medicinal chemists to rapidly generate libraries of related compounds by varying the groups attached to the 6-amino position, enabling efficient structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The precursor, 6-nitroindazole, is classified as hazardous.[15]

Table 2: Hazard and Safety Information

| Category | Recommendation |

| Hazard Identification | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[16] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][16] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed synthetic intermediate that embodies key principles of modern organic synthesis. The orthogonal nature of its two primary functional groups—the acid-labile Boc protector and the reducible nitro group—provides chemists with precise control over their synthetic routes. This control is paramount in the efficient construction of complex molecules, particularly in the resource-intensive field of drug discovery. Its role as a precursor to 6-aminoindazoles has cemented its importance in the development of kinase inhibitors and other potential therapeutics. A thorough understanding of its synthesis, reactivity, and handling is therefore an invaluable asset for any researcher working at the forefront of medicinal and synthetic chemistry.

References

-

Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. Available at: [Link]

- Axon, A. A., et al. (2006). Methods for preparing indazole compounds. Google Patents (WO2006048745A1).

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. Available at: [Link]

-

Khalil, M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Conference: 1er Colloque Maghrébin sur la Chimie des Hétérocycliques. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem Compound Database. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. Available at: [Link]

-

Reddy, K. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

Medhurst, A. D., et al. (1994). Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. European Journal of Pharmacology. Available at: [Link]

-

Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]

-

Reddy, K. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

Abás, C., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link]

-

PubChemLite. (n.d.). Tert-butyl 6-iodo-1h-indazole-1-carboxylate. PubChemLite. Available at: [Link]

-

LookChem. (n.d.). Cas 7597-18-4, 6-Nitroindazole. Lookchem.com. Available at: [Link]

- Sandoz, Inc. (1976). Process for the preparation of substituted indazoles. Google Patents (US3988347A).

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Researchgate.net. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

-

Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmaceutical Chemistry. Available at: [Link]

-

Johannesson, P., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Sancak Poligon. (n.d.). Temel Atış Teknikleri. sancakpoligon.com. Available at: [Link]

-

Nicole Goes for a Walk. (2018). Big Pine Lakes. nicolegoesforawalk.com. Available at: [Link]

-

Castagnoli, K., et al. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. Available at: [Link]

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). 6-Nitro-1H-indazole-3- carboxylic acid. bicbiotech.com. Available at: [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 219503-74-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One moment, please... [cancertreatmentjournal.com]

- 15. fishersci.com [fishersci.com]

- 16. file.ambeed.com [file.ambeed.com]

A Technical Guide to the Solubility of tert-Butyl 6-nitro-1H-indazole-1-carboxylate

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 6-nitro-1H-indazole-1-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a predictive analysis based on molecular structure and a detailed, field-proven protocol for empirical solubility determination.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 1H-indazole-3-carboxylic acid derivatives are critical intermediates in the synthesis of important drugs.[1] The title compound, this compound, serves as a key building block in this domain. The nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which is a common step in constructing more complex molecules.[2] The tert-butyl carboxylate (Boc) group is a widely used protecting group for the indazole nitrogen, enabling regioselective reactions at other positions before its clean removal under acidic conditions.

Understanding the solubility of this intermediate is paramount for its effective use in a laboratory setting. Solubility dictates the choice of solvent for reactions, purification (crystallization and chromatography), and formulation, directly impacting reaction kinetics, yield, and purity.

Physicochemical Properties and Safety Profile

A foundational understanding of the compound's basic properties and associated hazards is essential before any experimental work is undertaken.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 219503-74-9 | [3] |

| Molecular Formula | C₁₂H₁₃N₃O₄ | [3] |

| Molecular Weight | 263.26 g/mol | [3] |

| Appearance | Expected to be a solid | Inferred |

| MDL Number | MFCD12400723 | [3] |

Safety and Handling Precautions:

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Avoid generating dust.[7] Prevent contact with skin and eyes and avoid inhalation.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]

Theoretical Solubility Profile: A Predictive Analysis

Direct, published quantitative solubility data for this compound is scarce. However, we can predict its behavior in common laboratory solvents by applying the fundamental principle of "like dissolves like," which correlates solubility with the polarity of the solute and solvent.[8]

The molecule's structure can be deconstructed into three key regions influencing its overall polarity:

-

The Indazole Core: A bicyclic aromatic system that is relatively non-polar.

-

The Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

The tert-Butyl Carboxylate (-Boc) Group: This group has mixed character. The carbonyl (C=O) portion is polar, while the bulky, aliphatic tert-butyl group is highly non-polar (lipophilic).

The large, non-polar surface area contributed by the aromatic rings and the tert-butyl group suggests that the molecule will have limited solubility in highly polar solvents like water. Conversely, these non-polar regions will favor solubility in solvents of low to intermediate polarity. The presence of the polar nitro and carbonyl groups should prevent it from being freely soluble in purely non-polar, aliphatic solvents like hexane.

Table 2: Predicted Solubility of this compound in Common Lab Solvents

| Solvent | Polarity | Dielectric Constant³ | Predicted Solubility | Rationale |

| Hexane | Non-Polar | 1.89 | Low | The polar nitro and carbonyl groups will disfavor dissolution. |

| Toluene | Non-Polar | 2.38 | Moderate | The aromatic nature of toluene can engage in π-stacking with the indazole ring system. |

| Dichloromethane (DCM) | Polar Aprotic | 9.08 | High | Good balance of polarity to dissolve both polar and non-polar regions of the molecule. |

| Diethyl Ether | Polar Aprotic | 4.27 | Moderate | Intermediate polarity, likely a suitable solvent. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.00 | High | Its polarity is well-suited to solvate the entire molecule. Often used in chromatography for such compounds. |

| Acetone | Polar Aprotic | 21.01 | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile (ACN) | Polar Aprotic | 36.64 | Moderate to High | Highly polar, may be a good solvent. |

| Isopropanol (IPA) | Polar Protic | 18.3 | Moderate | The alkyl chain provides some non-polar character, while the hydroxyl group provides polarity. |

| Ethanol (EtOH) | Polar Protic | 24.6 | Moderate to Low | Less effective at solvating the large non-polar regions compared to IPA. |

| Methanol (MeOH) | Polar Protic | 32.6 | Low | The high polarity and hydrogen bonding network are less favorable for the bulky, non-polar parts of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Very High | A powerful, highly polar solvent known for its ability to dissolve many poorly soluble organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | 38.25 | Very High | Similar to DMSO, a highly effective polar aprotic solvent. |

| Water | Polar Protic | 78.54 | Very Low / Insoluble | The molecule's large lipophilic surface area dominates, making it unable to overcome the strong hydrogen bonding network of water. |

Dielectric constant values obtained from the Common Solvents Table.[9]

Experimental Protocol for Solubility Determination

The following protocols provide a systematic and reliable method for determining the solubility of this compound. This process is designed as a self-validating system, progressing from a rapid qualitative assessment to a precise quantitative measurement.

Workflow for Solubility Assessment

The overall experimental process can be visualized as a logical flow from initial screening to precise quantification.

Caption: Workflow for determining compound solubility.

Detailed Step-by-Step Methodology

A. Qualitative Solubility Assessment [8][10]

This rapid test provides a preliminary classification of solubility.

-

Preparation: Into a small, clean, and dry glass vial (e.g., 4 mL), accurately weigh approximately 5 mg of this compound.

-

Solvent Addition: Add 0.5 mL of the selected test solvent to the vial.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds at room temperature (approx. 25°C).

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear hazy or contain sediment.

-

Insoluble: The solid does not appear to dissolve at all.

-

B. Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in units such as mg/mL. It is best applied to solvents in which the compound was found to be at least partially soluble.

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound (e.g., 20-30 mg, ensuring some will remain undissolved) to a vial containing a precisely measured volume of the solvent (e.g., 2.0 mL).

-

Causality: Using excess solute is critical to ensure the final solution is truly saturated, meaning the solvent has dissolved the maximum amount of compound at that temperature.

-

-

Equilibration:

-

Seal the vial and place it on an orbital shaker or rotator.

-

Allow the mixture to equilibrate for at least 24 hours at a constant, controlled temperature (e.g., 25°C).

-

Causality: A long equilibration time with constant agitation is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an undersaturated solution and an inaccurate, lower solubility value.

-

-

Sample Isolation:

-

Allow the vial to stand undisturbed for 1-2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to the syringe.

-

Dispense and discard the first 0.2 mL of the filtrate to saturate the filter material.

-

Causality: Filtration is a critical self-validating step. It ensures that no microscopic, undissolved solid particles are transferred, which would artificially inflate the final measured mass and lead to an overestimation of solubility.

-

-

Solvent Evaporation and Measurement:

-

Into a pre-weighed and tared vial, dispense a precise volume of the filtrate (e.g., 1.0 mL). Record the exact volume.

-

Remove the solvent under a gentle stream of nitrogen or by using a centrifugal vacuum evaporator. Avoid excessive heat to prevent compound degradation.

-

Place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

-

Causality: Drying to a constant weight is the final validation step, confirming that all residual solvent, which would add to the measured mass, has been completely removed.

-

-

Calculation:

-

Calculate the solubility using the formula:

-

Solubility (mg/mL) = (Final Vial Weight (mg) - Initial Vial Weight (mg)) / Volume of Filtrate (mL)

-

-

Data Summary and Interpretation

The results from the experimental determination should be recorded systematically for easy comparison and analysis.

Table 3: Experimental Solubility Data Template

| Solvent | Qualitative Result (Soluble/Partially/Insoluble) | Quantitative Solubility (mg/mL) @ 25°C | Observations |

| Hexane | |||

| Toluene | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Acetone | |||

| Ethanol | |||

| Methanol | |||

| Water | |||

| DMSO |

This structured data will provide a clear, empirical basis for selecting appropriate solvent systems for any application involving this compound, from chemical synthesis to purification and analysis.

References

- Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine (CN112778203A).

-

University of Toronto. Solubility of Organic Compounds. Available at: [Link]

-

Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. Available at: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

- Google Patents. Methods for preparing indazole compounds (WO2006048745A1).

-

Carl ROTH. Safety data sheet - Membrane filter. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, 98% (titr.). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24239, 6-Nitroindazole. Available at: [Link]

-

University of Wisconsin-Madison. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. 219503-74-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chem.ws [chem.ws]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Safe Handling of tert-Butyl 6-nitro-1H-indazole-1-carboxylate for Pharmaceutical Research

Introduction

tert-Butyl 6-nitro-1H-indazole-1-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of 6-nitroindazole, it serves as a valuable building block in the synthesis of complex molecules targeting a range of therapeutic areas. Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals, prized for their ability to form key interactions with biological targets.[1][2] The incorporation of an indazole core is a common strategy in the design of kinase inhibitors and other targeted therapies.

However, the very features that make this molecule chemically useful—the reactive nitroaromatic system and the indazole core—also necessitate a rigorous and informed approach to its handling. The presence of a nitro group on an aromatic ring places this compound in a class of materials known for potential thermal instability and toxicological effects.[3][4] This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounding every recommendation in the fundamental principles of chemical safety and risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the cornerstone of safety. The risk associated with this compound arises from its specific chemical structure, which dictates its reactivity and toxicological profile.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 219503-74-9[5] |

| Molecular Formula | C₁₂H₁₃N₃O₄ |

| Molecular Weight | 263.25 g/mol |

| Structure |

GHS Classification (Anticipated)

While a specific, comprehensive GHS classification for this exact molecule is not universally published, data from structurally similar compounds, such as 6-nitroindazole and other nitroaromatic derivatives, allows for a reliable anticipated classification.[6][7]

| Pictogram(s) | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.H351: Suspected of causing cancer (based on parent compound).[7] |

The "Why" Behind the Hazards: A Chemist's Perspective

Understanding the chemical causality behind these hazards is critical for developing an intuitive sense of risk.

-

The Nitroaromatic Moiety: The nitro group (-NO₂) is a potent electron-withdrawing group that significantly influences the molecule's properties. Aromatic nitro compounds are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures.[3] While this compound is not in the same class as high explosives like TNT, the potential for runaway reactions, particularly in the presence of contaminants or incompatible materials (e.g., strong bases), must be respected.[3][8] From a toxicological standpoint, many nitroaromatics can be metabolized into reactive species, leading to cellular damage.

-

The Indazole Core: The bicyclic indazole system is a common pharmacophore. While generally stable, the parent compound, 6-nitroindazole, is classified as a skin and eye irritant, and these properties are expected to carry over to its derivatives.[6][9]

-

Primary Exposure Routes: The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion. For many aromatic nitro compounds, skin absorption is a significant and often underestimated route of exposure that can lead to systemic effects.[4][10] Therefore, preventing dermal contact is a top priority.

Section 2: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions.

Engineering Controls (First Line of Defense)

These controls are designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and setting up reactions, MUST be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation and minimizing contamination of the general lab environment.

-

Ventilation: The laboratory must have adequate general ventilation, typically 6-12 air changes per hour, to prevent the accumulation of fugitive emissions.

-

Safety Equipment: A certified safety shower and eyewash station must be readily accessible and unobstructed, within a 10-second travel distance from the work area.[6]

Administrative Controls

These are work policies and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, written SOP specific to the use of this compound must be developed and approved. All personnel must read and sign the SOP before beginning work.

-

Training: All users must receive documented training on the specific hazards of this compound, the lab's SOP, and emergency procedures.[11]

-

Designated Areas: Clearly mark specific fume hoods or lab benches as "Designated Areas" for handling potentially hazardous nitro compounds.

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above.

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required when handling the solid or solutions.[12] Standard safety glasses are insufficient.

-

Hand Protection: Wear nitrile gloves (minimum 4mil thickness) when handling this compound.[12] For extended operations or when handling larger quantities, double-gloving is recommended. Gloves must be inspected for tears or pinholes before use and removed promptly if contaminated, using the proper technique to avoid skin contact.[13]

-

Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[12]

-

Respiratory Protection: A NIOSH-approved respirator (e.g., an N95 dust mask for weighing solids, or an air-purifying respirator with organic vapor cartridges for other operations) may be required if there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a ventilation failure.[6][13] All respirator use must be in accordance with a formal respiratory protection program.

Section 4: Standard Operating Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a research setting.

Preparation and Weighing

-

Verify Controls: Confirm the chemical fume hood is operational and the sash is at the indicated working height. Ensure the work area is clean and uncluttered.

-

Don PPE: Put on all required PPE (face shield, goggles, lab coat, double gloves).

-

Designate Area: Perform all work within the designated area of the fume hood.

-

Weighing: To minimize dust generation, weigh the solid directly into a tared, sealable reaction vessel or vial. Alternatively, use a weigh boat and carefully transfer the material, then decontaminate the boat immediately. Use non-sparking spatulas and tools made of compatible materials.[12]

-

Cleanup: Immediately wipe down the balance and surrounding surfaces with a damp cloth to remove any residual dust. Dispose of the wipe as hazardous waste.

Dissolution and Reaction Setup

-

Solvent Addition: In the fume hood, slowly add the desired solvent to the vessel containing the solid. Avoid splashing.

-

Incompatible Materials: This compound should be considered incompatible with strong reducing agents, strong bases (e.g., sodium hydroxide), and certain metals.[4][8] Such combinations could potentially lead to vigorous or explosive reactions.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath with temperature feedback. Never heat the compound directly with a heat gun or open flame. Ensure the reaction is properly vented.

Post-Procedure Decontamination

-

Glassware: All contaminated glassware must be decontaminated before being removed from the fume hood. A preliminary rinse with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water, is recommended.[14][15] The initial solvent rinse must be collected as hazardous waste.

-

Surfaces: Decontaminate all surfaces within the fume hood where the compound was handled.

-

PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after exiting the lab.

Section 5: Storage and Waste Management

Proper storage and disposal are critical to prevent accidents and ensure regulatory compliance.

Storage Requirements

-

Location: Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[6][11]

-

Separation: Store away from heat sources, sparks, or open flames.[16][17] Crucially, segregate from incompatible materials such as strong oxidizing agents, reducing agents, and bases.

-

Labeling: The container must be clearly labeled with the full chemical name and primary hazard warnings.

Waste Disposal

-

Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[16][18]

-

Liquid Waste: All solutions containing the compound and solvent rinses must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

-

Prohibition: Under no circumstances should this chemical or its waste be poured down the drain.[16] It could potentially react with metal plumbing to form sensitive salts.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an unexpected incident.

Caption: A decision-making workflow for responding to a chemical spill.

Spill Response

-

Small Spill (<1g, Contained in Fume Hood):

-

Alert personnel in the immediate area.[19]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill kit absorbent.[19]

-

Carefully scoop the material into a designated hazardous waste container.[20]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spill (>1g or Outside Fume Hood):

-

EVACUATE the area immediately. Alert all nearby personnel.[18][21]

-

If the material is volatile or dusty, close the doors to the affected area to contain it.[16][21]

-

From a safe location, call emergency services (911 and/or your institution's emergency number).[21]

-

Provide the emergency responders with the chemical name and a copy of the Safety Data Sheet (SDS).

-

DO NOT attempt to clean up a large spill yourself.[19]

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][18]

-

Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[13][18] Seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][13]

-

Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water. Seek immediate medical attention and provide the medical team with the chemical's SDS.[6]

Fire Fighting

-

This material is combustible. In case of fire, use dry chemical, carbon dioxide (CO₂), or water spray extinguishers.[8][22]

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic and irritating fumes, particularly nitrogen oxides (NOx), which are released upon thermal decomposition.[6]

Conclusion

This compound is a powerful tool for chemical synthesis, but its utility is matched by its potential hazards. A safety-first mindset, built on a foundation of risk assessment, robust controls, and emergency preparedness, is not merely a matter of compliance but a professional obligation. By understanding the chemical principles behind the hazards and adhering strictly to the protocols outlined in this guide, researchers can confidently and safely leverage this compound to advance the frontiers of science and medicine.

References

- Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.

- CymitQuimica. (2024). Safety Data Sheet.

- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination.

- GOV.UK. (2024). Nitrobenzene - Incident management.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). NITROBENZENE. CAMEO Chemicals.

- Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- International Labour Organization (ILO). (2011). Nitrocompounds, Aromatic.

- Active AgriScience. (n.d.). Emergency Response Plan.

- Ambeed. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate.

- Environmental Protection Agency (EPA). (1994). SAMPLING EQUIPMENT DECONTAMINATION #SOP 2006.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). NITROCELLULOSE, BLOCK, WET, WITH NOT LESS THAN 25% ALCOHOL. CAMEO Chemicals.

- University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling.

- Unknown. (2018). Chemical Emergency Procedures: General Response and Clean-Up.

- ChemicalBook. (n.d.). tert-butyl 3-(3-(methoxycarbonyl)phenyl)-6-nitro-1H-indazole-1-carboxylate.

- Thermo Fisher Scientific. (2024). 6-Nitro-1H-indazole - SAFETY DATA SHEET.

- Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). nitrocresols - Report. CAMEO Chemicals.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). NITROPHENOLS. CAMEO Chemicals.

- Santa Cruz Biotechnology. (n.d.). 6-Nitroindazole Material Safety Data Sheet.

- Auburn University. (n.d.). Emergency and Spill Response Procedures.

- Federal Emergency Management Agency (FEMA). (2023). 3.1. Equipment Decontamination.

- New Environment Inc. (n.d.). NFPA Chemicals.

- Centers for Disease Control and Prevention (CDC). (1981). Decontamination procedures for chemical process equipment. CDC Stacks.

- Environmental Protection Agency (EPA). (2019). Standard Operating Procedure - Equipment Decontamination.

- National Center for Biotechnology Information (NCBI). (n.d.). 6-Nitroindazole. PubChem.

- Echemi. (n.d.). tert-butyl 7-nitro-1h-indazole-1-carboxylate.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole.

- Guidechem. (n.d.). 3-iodo-5-nitro-1h-indazole-1-carboxylic acid tert-butyl ester.

- ChemSrc. (n.d.). 6-(6-methyl-5-nitroisoquinolin-1-ylamino)indazol-1-carboxylic acid tert-butyl ester.

- MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications.

- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247–44305. Retrieved from [Link].

- ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.

- Perera, M. Y. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery.

- National Center for Biotechnology Information (NCBI). (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. PubChem.

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iloencyclopaedia.org [iloencyclopaedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. ehs.berkeley.edu [ehs.berkeley.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. file.ambeed.com [file.ambeed.com]

- 14. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]

- 15. dem.ri.gov [dem.ri.gov]

- 16. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. ut.edu [ut.edu]

- 20. activeagriscience.com [activeagriscience.com]

- 21. cws.auburn.edu [cws.auburn.edu]

- 22. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

tert-Butyl 6-nitro-1H-indazole-1-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Synthesis

An In-depth Technical Guide:

Introduction

The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antileishmanial properties.[1][2] Within this class, functionalized indazoles serve as critical intermediates in the synthesis of complex molecular architectures. tert-Butyl 6-nitro-1H-indazole-1-carboxylate stands out as a particularly strategic building block. The incorporation of two key functional moieties—a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a nitro group at the C6 position—endows this molecule with exceptional synthetic utility.

The N1-Boc group serves multiple critical functions: it enhances solubility in organic solvents, prevents unwanted side reactions at the acidic N-H proton, and can be selectively removed under specific conditions, allowing for subsequent N-functionalization.[3][4] Concurrently, the C6-nitro group is a versatile synthetic handle, readily converted to a 6-amino group, which opens a gateway for a multitude of derivatization strategies, including amide bond formation, diazotization, and participation in cross-coupling reactions.[5]

This technical guide provides an in-depth exploration of this compound, detailing its synthesis, core reactivity, and strategic application in synthetic workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

PART 1: Core Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is paramount for its effective use. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 219503-74-9 | [6][7] |

| Molecular Formula | C₁₂H₁₃N₃O₄ | [8] |

| Molecular Weight | 263.25 g/mol | [8] |

| Appearance | Solid powder | [9] |

| IUPAC Name | This compound | [10] |

| Synonyms | 1-N-Boc-6-nitroindazole | [8] |

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and employ appropriate personal protective equipment (PPE).

PART 2: Synthesis of the Building Block

The preparation of this compound is achieved through the regioselective N-protection of the commercially available 6-nitro-1H-indazole. The Boc group is ideal for this purpose due to the mild reaction conditions required for its installation and the array of selective methods available for its subsequent removal.

The primary rationale for N-protection is to mask the acidic N-H proton of the pyrazole ring. This prevents its interference in subsequent base-mediated reactions and directs electrophilic or metal-catalyzed substitution to other positions on the heterocyclic core. The reaction typically proceeds by treating 6-nitro-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base and a catalyst.

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. 129488-09-1|tert-Butyl 5-nitro-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Potential of Nitroindazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Resurgence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity for biological interaction across diverse therapeutic areas. The indazole scaffold is one such "privileged structure."[1] Its inherent drug-like properties have led to the development of several clinically approved drugs, including the anticancer agents axitinib and pazopanib.[1] The introduction of a nitro group to this versatile core further enhances its pharmacological potential, creating a class of compounds—nitroindazole derivatives—with a broad spectrum of biological activities. This guide provides an in-depth technical exploration of these activities, focusing on the mechanistic rationale behind their therapeutic effects and providing the practical methodologies required for their evaluation.

The Nitro Group: A Double-Edged Sword in Pharmacology

The nitroaromatic moiety is a potent pharmacophore that significantly influences the biological profile of the parent molecule.[2][3] Its strong electron-withdrawing nature can enhance binding affinities to biological targets.[3] Furthermore, the nitro group is susceptible to metabolic reduction, particularly in hypoxic environments or by specific nitroreductase enzymes present in various organisms.[2][4] This bioreductive activation is a cornerstone of the mechanism of action for many nitroaromatic drugs, leading to the generation of reactive nitrogen species and oxidative stress, which can be selectively toxic to pathogens or cancer cells.[2][3] However, this same reactivity can also be associated with toxicity, necessitating careful structural optimization and thorough toxicological evaluation.[2]

Anticancer Activity: Targeting the Malignant Phenotype

Indazole-based compounds have already made a significant impact in oncology, with several kinase inhibitors approved for cancer therapy.[1][5] The addition of a nitro group can further enhance the anticancer properties of these derivatives, and research has highlighted their potential to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis.[5]

Antiproliferative Effects and Mechanistic Insights

Several studies have demonstrated the antiproliferative effects of nitroindazole derivatives against a range of cancer cell lines.[1] For instance, certain 6-nitroindazole derivatives have shown significant activity against lung carcinoma cells. While the precise mechanisms are still under investigation, several pathways are implicated:

-

Kinase Inhibition: Many indazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling and survival.[5][6]

-

Induction of Apoptosis: Some nitroindazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5]

-

Generation of Reactive Oxygen Species (ROS): The metabolic reduction of the nitro group can lead to the production of ROS, which can damage cellular components and trigger apoptosis.[5]

Below is a simplified representation of the potential anticancer mechanisms of nitroindazole derivatives.

Caption: Potential anticancer mechanisms of nitroindazole derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the reported antiproliferative activity of selected nitroindazole derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [1] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer | 0.4 ± 0.3 μM | [7] |

| 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | TK-10 and HT-29 | Moderate activity | [5][8] |

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the nitroindazole derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for the MTT cell viability assay.

Antiparasitic Activity: A Renewed Hope for Neglected Diseases

Nitro-heterocyclic compounds have long been a mainstay in the treatment of parasitic infections.[1] The bioreductive activation of the nitro group is particularly effective against anaerobic or microaerophilic parasites that possess specific nitroreductases.[4][11] Nitroindazole derivatives have demonstrated promising activity against a range of protozoan parasites, including Leishmania, Trypanosoma, and Trichomonas.[1][4]

Antileishmanial, Antichagasic, and Antitrichomonal Effects

-

Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have shown inhibitory activity against various Leishmania species.[1] Similarly, 2-benzyl-5-nitroindazolin-3-one derivatives have demonstrated potent in vitro activity against Leishmania amazonensis.

-